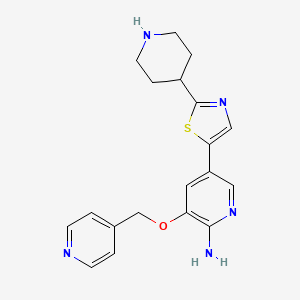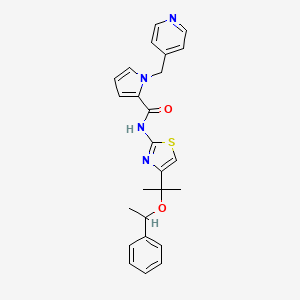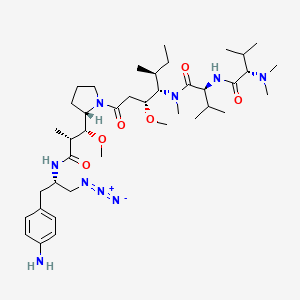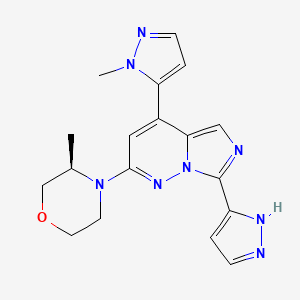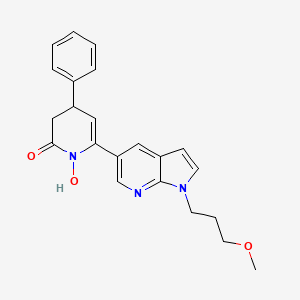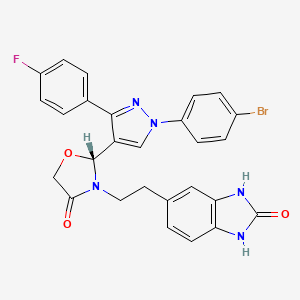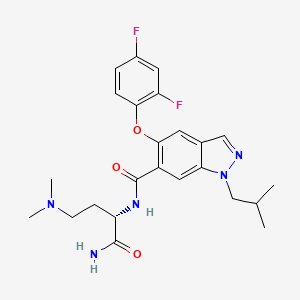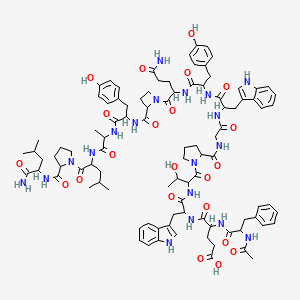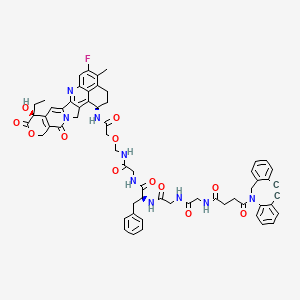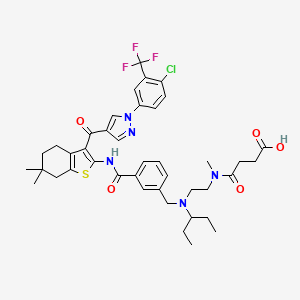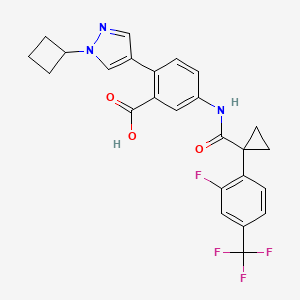
Fulimetibant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fulimetibant involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and often involves specific reaction conditions such as temperature control, solvent selection, and purification techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Fulimetibant undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Fulimetibant has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study bradykinin receptor interactions and to develop new synthetic methodologies.
Biology: Used to investigate the role of bradykinin receptors in various physiological processes.
Medicine: Potential therapeutic applications in conditions involving bradykinin receptors, such as inflammation and pain.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Fulimetibant exerts its effects by binding to bradykinin receptors and inhibiting their activity. This prevents the activation of downstream signaling pathways that are involved in inflammation and pain responses. The molecular targets include bradykinin B1 and B2 receptors, and the pathways involved are primarily related to the inflammatory response .
Comparison with Similar Compounds
Icatibant: Another bradykinin receptor antagonist with similar applications.
HOE-140: A potent bradykinin B2 receptor antagonist.
Uniqueness of Fulimetibant: this compound is unique due to its specific binding affinity and selectivity for bradykinin receptors. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
2231142-90-6 |
|---|---|
Molecular Formula |
C25H21F4N3O3 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-(1-cyclobutylpyrazol-4-yl)-5-[[1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropanecarbonyl]amino]benzoic acid |
InChI |
InChI=1S/C25H21F4N3O3/c26-21-10-15(25(27,28)29)4-7-20(21)24(8-9-24)23(35)31-16-5-6-18(19(11-16)22(33)34)14-12-30-32(13-14)17-2-1-3-17/h4-7,10-13,17H,1-3,8-9H2,(H,31,35)(H,33,34) |
InChI Key |
DFQFSWDEFZCQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)C3=C(C=C(C=C3)NC(=O)C4(CC4)C5=C(C=C(C=C5)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


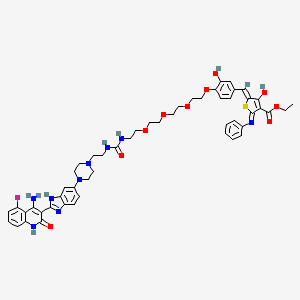
![(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B10857803.png)

